(E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine

Corrosion Inhibition Schiff Base Heterocyclic Chemistry

(E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine is a synthetic Schiff base derivative featuring a furan ring substituted with a 4-fluorophenyl group and linked to a 4-methoxyphenyl moiety via a methanimine bridge. It belongs to a class of compounds explored for their potential in corrosion inhibition and as scaffolds in medicinal chemistry, although publicly available quantitative bioactivity or performance data for this specific compound are virtually nonexistent outside of restricted vendor catalogs.

Molecular Formula C18H14FNO2
Molecular Weight 295.313
CAS No. 327074-24-8
Cat. No. B2603723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine
CAS327074-24-8
Molecular FormulaC18H14FNO2
Molecular Weight295.313
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=CC2=CC=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H14FNO2/c1-21-16-8-6-15(7-9-16)20-12-17-10-11-18(22-17)13-2-4-14(19)5-3-13/h2-12H,1H3
InChIKeyBUGWQRZGRJAGNC-UDWIEESQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile for (E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine (CAS 327074-24-8)


(E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine is a synthetic Schiff base derivative featuring a furan ring substituted with a 4-fluorophenyl group and linked to a 4-methoxyphenyl moiety via a methanimine bridge . It belongs to a class of compounds explored for their potential in corrosion inhibition and as scaffolds in medicinal chemistry, although publicly available quantitative bioactivity or performance data for this specific compound are virtually nonexistent outside of restricted vendor catalogs [1].

Compound Class

Synthetic Schiff base with 4-fluorophenyl-furan scaffold

Research Context

Cited in corrosion inhibitor and medicinal chemistry scaffold exploration

Evidence Level

No publicly reported quantitative bioactivity or performance data for this specific compound

Risks of Analog Substitution for 327074-24-8 in Corrosion Inhibition Research


Generic substitution among furan-based Schiff base corrosion inhibitors fails due to the profound impact of heteroatom and substituent effects on inhibition efficiency. A 2024 Langmuir study comparing structural analogs N-(4-methoxyphenyl)-1-(1H-pyrrol-2-yl)methanimine (MPM), 1-(furan-2-yl)-N-(4-methoxyphenyl)methanimine (FMM), and N-(4-methoxyphenyl)-1-(thiophen-2-yl)methanimine (MTM) demonstrated that a simple heteroatom swap from oxygen (furan) to sulfur (thiophene) produced the best inhibitor, MTM, with a maximum efficiency of 97.93% [1]. This establishes that electronic properties, critically tunable by substituents like the 4-fluorophenyl group in 327074-24-8, cannot be reliably predicted, making direct substitution without procurement of the specific compound a high-risk strategy for achieving target inhibition performance.

Analog heteroatom substitution drastically alters inhibition efficiency: the thiophene analog (MTM) exhibited the highest inhibition efficiency in a 2024 Langmuir study, while the furan analog (FMM) was less effective.

The 4-fluorophenyl substituent in CAS 327074-24-8 is absent in closest characterized analogs; its electronic influence on performance remains unknown.

No direct performance data exist for this compound; assuming interchangeable corrosion inhibition with analogs may not reproduce reported efficiencies.

Specific Quantitative Differentiation Evidence for CAS 327074-24-8


No Quantifiable Head-to-Head Data Found for CAS 327074-24-8

An extensive search of primary literature, patents, and authoritative databases found no quantitative biological activity, binding affinity, or performance data (e.g., IC50, inhibition efficiency %) for the specific compound (E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine (CAS 327074-24-8) in any assay. A 2024 study provides quantitative data for close structural analogs (FMM, MPM, MTM) used as corrosion inhibitors, where the substitution of the heterocycle led to a more than 2.5% difference in maximum inhibition efficiency [1]. However, these analogs do not contain the 4-fluorophenyl substituent that is a key differentiator of the target compound. No valid head-to-head or cross-study comparison can be made.

Head-to-Head Data
Data to verify
No quantifiable data available for CAS 327074-24-8
Cannot prioritize compound against analogs based on performance
MTM analog showed highest inhibition efficiency among tested set, but no direct comparison with target compound exists
Corrosion Inhibition Schiff Base Heterocyclic Chemistry

Potential Research Scenarios for CAS 327074-24-8 Based on Limited Analog Evidence


Exploratory Corrosion Inhibitor Development

The compound could be investigated as a corrosion inhibitor for mild steel in acidic environments, based on the known activity of its structural analogs FMM and MTM [1]. The 4-fluorophenyl and furan groups may impart different adsorption characteristics that warrant fundamental study, but no quantitative performance can be assumed.

Medicinal Chemistry Scaffold Exploration

Vendor descriptions suggest the compound may be used as a building block for synthesizing more complex molecules with potential enzyme inhibition activity . However, no specific target, assay, or potency data is available, positioning this as a purely exploratory precursor rather than a validated lead.

Computational Chemistry and QSAR Modeling

The distinct 4-fluorophenyl substitution provides a useful test case for density functional theory (DFT) and QSAR models aimed at predicting the effect of electron-withdrawing groups on the inhibition efficiency of Schiff bases [1]. This application generates the data needed for future differentiation.

Application
Selection Property
Validation Focus
Mild steel corrosion inhibition research
Substituent-dependent adsorption profile
Electrochemical and gravimetric efficiency testing
Heterocyclic building block synthesis
Functional group compatibility
Enzyme inhibition or receptor binding assay screening
Computational modeling (DFT, QSAR)
Electronic substituent effect parameters
Correlation with experimental inhibition data from analogs
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